5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a diazinane ring, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of 2,6-dimethylphenyl derivatives with pyrrole and diazinane precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-[(1-cyclohexyl-2,5-dimethyl-3-pyrrolyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H19N3O2S/c1-10-6-5-7-11(2)16(10)22-12(3)8-14(13(22)4)9-15-17(23)20-19(25)21-18(15)24/h5-9H,1-4H3,(H2,20,21,23,24,25) |
InChI Key |
CDOMRFYKDIBAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=C3C(=O)NC(=S)NC3=O)C |
Origin of Product |
United States |
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